4-Bromo-2,3,6-trichloroaniline
Description
Structure
3D Structure
Properties
CAS No. |
62406-67-1 |
|---|---|
Molecular Formula |
C6H3BrCl3N |
Molecular Weight |
275.4 g/mol |
IUPAC Name |
4-bromo-2,3,6-trichloroaniline |
InChI |
InChI=1S/C6H3BrCl3N/c7-2-1-3(8)6(11)5(10)4(2)9/h1H,11H2 |
InChI Key |
JQWZOMRHWIZKFK-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(=C(C(=C1Br)Cl)Cl)N)Cl |
Origin of Product |
United States |
Elucidation of Reaction Mechanisms and Comprehensive Reactivity Profiles of 4 Bromo 2,3,6 Trichloroaniline
Electrophilic Aromatic Substitution Reactions
Electrophilic aromatic substitution involves an electrophile replacing a hydrogen atom on the aromatic ring. The feasibility and orientation of this reaction are controlled by the existing substituents.
The aromatic ring of 4-Bromo-2,3,6-trichloroaniline has five substituted positions and only one available hydrogen atom at the C5 position. The directing effects of the existing substituents determine the reactivity at this site. The amino group (-NH₂) is a powerful activating group and directs incoming electrophiles to the ortho and para positions. byjus.comlibretexts.org Conversely, halogens are deactivating due to their strong electron-withdrawing inductive effect (-I), which outweighs their electron-donating resonance effect (+M). However, they also direct incoming electrophiles to ortho and para positions. msu.edu
In this compound, the -NH₂ group at C1, the chlorine at C2, the chlorine at C3, the bromine at C4, and the chlorine at C6 all influence the electronic density of the ring. The sole site for electrophilic attack is C5. The amino group strongly activates the para-position (C4), but this is blocked by a bromine atom. It also activates the ortho-positions (C2 and C6), which are blocked by chlorine atoms.
The reactivity at the C5 position is therefore a result of the cumulative electronic influence of all substituents. The halogens at positions 2, 3, 4, and 6 strongly deactivate the ring, making electrophilic aromatic substitution reactions on this compound significantly more difficult compared to aniline (B41778) itself. libretexts.org Friedel-Crafts reactions are generally incompatible with anilines as the Lewis acid catalyst (e.g., AlCl₃) forms a complex with the basic amino group, which strongly deactivates the ring. libretexts.orglibretexts.org
Table 1: Influence of Substituents on Electrophilic Aromatic Substitution
| Substituent | Position | Electronic Effect | Activating/Deactivating | Ortho/Para/Meta Directing |
|---|---|---|---|---|
| -NH₂ | C1 | Strong +M, Moderate -I | Activating | Ortho, Para |
| -Cl | C2, C6 | Strong -I, Weak +M | Deactivating | Ortho, Para |
| -Cl | C3 | Strong -I, Weak +M | Deactivating | Ortho, Para |
This table summarizes the general electronic effects of the substituents present in this compound.
Steric hindrance plays a crucial role in the reactivity of this compound, particularly in reactions involving the amino group. The presence of two chlorine atoms at the ortho positions (C2 and C6) creates significant steric bulk around the -NH₂ group. This phenomenon, often referred to as the "ortho effect," can physically impede the approach of reagents to the nitrogen atom. quora.comvedantu.com
In reactions such as N-glycosylation, where a large sugar molecule must bond to the amino group, the steric shield provided by the ortho-chlorine atoms would make the reaction exceptionally challenging. This steric hindrance inhibits the solvation of the conjugate acid (anilinium ion) that forms upon protonation, which can decrease the basicity of the aniline compared to isomers without ortho substituents. vedantu.com Similarly, reactions with other bulky electrophiles at the nitrogen center would be significantly retarded.
Nucleophilic Substitution and Dehalogenation Reactions
Aryl halides, including this compound, are generally resistant to nucleophilic aromatic substitution. msu.edu The carbon-halogen bond has partial double bond character due to resonance, and the sp² hybridized orbital of the carbon makes it less susceptible to nucleophilic attack compared to the sp³ carbon in alkyl halides. pw.live
Nucleophilic substitution on an unactivated aryl halide typically requires extreme conditions. However, the reaction rate can be enhanced by the presence of strong electron-withdrawing groups positioned ortho and para to the leaving group. msu.edu In this compound, the collective electron-withdrawing effect of the four halogens makes the ring electron-deficient, which could slightly increase its susceptibility to nucleophilic attack compared to simpler haloarenes. The nitrogen atom's lone pair in the amino group can act as a nucleophile itself in certain reactions. quora.comlibretexts.org The relative lability of the halogens would follow the trend of bond strength: C-Cl > C-Br. Therefore, the bromine atom at C4 would be the most likely leaving group in a potential nucleophilic substitution reaction, although such reactions remain difficult.
Hydrodehalogenation is a reductive process that replaces a halogen atom with a hydrogen atom. This reaction is of significant interest for the detoxification of halogenated aromatic compounds and for synthetic applications where halogens are used as blocking groups. organic-chemistry.orgresearchgate.net
A key aspect of the dehalogenation of mixed-halogenated compounds like this compound is selectivity. Catalytic hydrogenation is a common method for this transformation, and studies have shown that aryl bromides are reduced more readily than aryl chlorides. organic-chemistry.orgresearchwithrutgers.comcolab.ws This difference in reactivity allows for selective hydrodebromination while leaving the chloro substituents intact.
The mechanism generally involves a palladium catalyst (e.g., Pd/C) and a hydrogen source. The higher reactivity of the C-Br bond compared to the C-Cl bond means that milder reaction conditions can be employed to selectively cleave the C-Br bond. organic-chemistry.org Therefore, treatment of this compound with a controlled amount of a reducing agent or under mild catalytic hydrogenation conditions would be expected to yield 2,3,6-trichloroaniline (B1582215) as the primary product. Complete dehalogenation to form aniline would require more vigorous conditions.
Table 2: Relative Reactivity in Catalytic Hydrodehalogenation
| Carbon-Halogen Bond | Relative Bond Strength | Ease of Reductive Cleavage |
|---|---|---|
| C-Cl | Higher | More Difficult |
This table illustrates the general trend in reactivity for carbon-halogen bonds in aryl halides during catalytic hydrodehalogenation. organic-chemistry.orgresearchwithrutgers.comcolab.ws
Redox Chemistry and Electrochemical Transformations
The redox behavior of anilines is a central aspect of their chemistry, underlying their role in the formation of conducting polymers and their environmental degradation pathways. The oxidation potential of substituted anilines provides insight into the thermodynamics of electron transfer processes. rsc.orgumn.edu
The oxidation of aniline typically begins with the formation of an aniline cation radical through the loss of an electron. scispace.com The presence of electron-withdrawing substituents, such as halogens, generally makes the molecule more difficult to oxidize, resulting in a higher oxidation potential. For this compound, the four electron-withdrawing halogen atoms would significantly increase its oxidation potential compared to unsubstituted aniline.
Electrochemical studies on various substituted anilines have established clear structure-activity relationships. rsc.orgrsc.org The electrochemical polymerization of aniline and its derivatives is a well-known process used to create polyaniline, a conductive polymer. scispace.comnih.govresearchgate.net However, the extensive substitution and steric hindrance in this compound would likely inhibit the polymerization process, which requires the coupling of cation radicals at their para positions.
Electrochemical Oxidation Mechanisms (e.g., Bacon–Adams Mechanism in Aprotic Solvents)
The electrochemical oxidation of halogenated anilines, including this compound, in aprotic solvents like acetonitrile (B52724), largely follows the Bacon–Adams mechanism. researchgate.netresearchgate.net This mechanism is a primary route for the electrochemical oxidation of 4-substituted aniline derivatives. researchgate.net The process involves the initial oxidation of the aniline to form a cation radical.
In the case of halogenated anilines, the electro-oxidation process is accompanied by the release of a halide ion from the para position and the formation of protons. researchgate.net These protons can then be bound by the primary amine of the unreacted monomer, which acts as a strong base. nih.gov The halide ions that are eliminated are more easily oxidized than the original substrate. nih.gov This leads to the formation of the corresponding halogen, which can then substitute the starting aniline and the resulting dimer. nih.gov
The initial step in the Bacon-Adams mechanism is a one-electron oxidation of the aniline to form a cation radical. This is followed by a coupling reaction between two cation radicals, typically at the para-position relative to the amino group. This coupling is then followed by the elimination of two protons to form a dimer. For 4-substituted anilines, this mechanism involves the elimination of the para-substituent.
In the specific context of this compound, the bromine atom at the para position is eliminated during the dimerization step. researchgate.net The resulting bromide ion is then oxidized to bromine, which can subsequently halogenate the starting aniline or the dimer at any available ortho positions. researchgate.netresearchgate.net This leads to the formation of more highly halogenated monomers and dimers in the solution. nih.gov
Oxidative Dimerization and Oligomerization Pathways of Halogenated Anilines
The electrochemical oxidation of halogenated anilines is primarily characterized by dimerization. researchgate.netresearchgate.net This process is a key reaction in the electrooxidation of these compounds. researchgate.net The dimerization is often accompanied by the elimination of a substituent from the para position and the formation of protons. researchgate.net
For halogenated anilines, the dimerization can lead to the formation of various products. In the case of 4-bromoanilines, the para-substituent is eliminated during dimerization, and the resulting bromine can halogenate the starting material or the dimer. researchgate.netresearchgate.net This results in the formation of brominated 4-aminodiphenylamines. researchgate.net The "head-to-head" coupling to form azobenzene-type compounds is generally considered a minor pathway for bromoanilines. researchgate.net
The oxidation of aniline itself can lead to the formation of a dimer, specifically a semidine, which can then further react to form a trimer. researchgate.net This trimer can act as an initiation center for further chain growth, leading to oligomerization and polymerization. researchgate.net While the primary product of aniline oxidation is often considered to be a para-semidine, the formation of an ortho-isomer can explain the creation of phenazine (B1670421) heterocycles. researchgate.net
The table below summarizes the key aspects of the oxidative dimerization of halogenated anilines.
| Feature | Description |
| Primary Reaction | Dimerization |
| Key Step | Elimination of the para-substituent (halide) |
| Side Reactions | Further halogenation of the monomer and dimer |
| Minor Products | Azobenzene type compounds (from "head-to-head" coupling) |
| Oligomerization | Can be initiated by the formation of a trimer |
Reduction Reactions Leading to Amine and Other Functionalized Derivatives
The reduction of halogenated anilines can be a useful method for the synthesis of various derivatives. A key reaction is the selective reduction of a bromo substituent. For instance, in the synthesis of 2-chloro- or 2,6-dichloroanilines, the 4-position is first protected by bromination. google.com After subsequent chlorination at the desired positions, the 4-bromo substituent can be selectively reduced to provide the target aniline. google.com This selective reduction highlights the utility of the bromo group as a protecting group that can be removed under specific conditions. google.com
The reduction of the 4-bromo substituent can be achieved through catalytic hydrogenation. For example, N-(2,6-dichloro-4-bromo-3-methylphenyl)acetamide can be dissolved in acetic acid, and with the addition of a palladium on carbon (Pd/C) catalyst and hydrogen gas, the bromo group is removed. google.com This process is followed by hydrolysis of the anilide to yield the free aniline. google.com
This two-step process of reduction and hydrolysis can be performed in any order. google.com The ability to selectively remove the bromo group allows for the synthesis of specifically substituted anilines that might be difficult to obtain through direct halogenation methods. google.com
Other Significant Organic Transformations
Formation Mechanisms of Disinfection Byproducts (DBPs) under Chlorination Conditions
During water disinfection processes like chloramination, the presence of bromide can lead to the formation of brominated disinfection byproducts (Br-DBPs). ca.govnih.gov These Br-DBPs are often more cytotoxic and genotoxic than their chlorinated counterparts. nih.gov Halogenated anilines can act as precursors to these DBPs.
In chloramination, monochloramine can oxidize bromide to form reactive bromine species. ca.gov These species can then react with organic matter, including aniline derivatives, to form a variety of Br-DBPs. ca.govnih.gov Research has identified numerous aliphatic, aromatic, and nitrogenous polar Br-DBPs formed during chloramination. nih.gov
Unlike chlorination, chloramination tends to favor the formation of aromatic and nitrogenous polar Br-DBPs. nih.gov The milder conditions of chloramination can also allow for the accumulation of polar intermediate Br-DBPs. nih.gov Modeling studies have shown that bromochloramine and monobromamine are the primary species responsible for the formation of Br-DBPs in chloramination. nih.gov
The table below outlines some of the identified Br-DBPs formed during chloramination.
| Disinfection Byproduct |
| 2,4,6-tribromoresorcinol |
| 2,6-dibromo-4-nitrophenol |
| 2,2,4-tribromo-5-hydroxy-4-cyclopentene-1,3-dione |
| 2,2,4-dibromochloro-5-hydroxy-4-cyclopentene-1,3-dione |
| 2,2,4-bromodichloro-5-hydroxy-4-cyclopentene-1,3-dione |
Diazo Coupling Reactions and Derivatives
Halogenated anilines are important intermediates in the synthesis of azo dyes. google.com The process involves the diazotization of the aniline followed by a coupling reaction with a suitable coupling component. google.com
For example, 2,6-dibromo-4-nitroaniline (B165464) can be diazotized using a reagent like nitrosyl sulfuric acid. google.com The resulting diazonium salt is then coupled with another aromatic compound, such as N-ethyl-N-cyanoethyl aniline, to produce the final dye. google.com
The diazotization reaction is typically carried out in a strong acid medium, such as sulfuric acid. google.com The temperature and reaction time are controlled to ensure complete diazotization. google.com The subsequent coupling reaction yields the desired azo dye, which can then be isolated and purified. google.com
The general scheme for the formation of an azo dye from a halogenated aniline is as follows:
Diazotization: The halogenated aniline is reacted with a diazotizing agent (e.g., nitrous acid, nitrosyl sulfuric acid) in an acidic medium to form a diazonium salt.
Coupling: The diazonium salt is then reacted with a coupling component (e.g., an activated aromatic compound like a phenol (B47542) or another aniline) to form the azo dye.
This process is widely used in the industrial production of a vast array of colored compounds for various applications. openaccessjournals.com
Advanced Spectroscopic and Analytical Characterization of 4 Bromo 2,3,6 Trichloroaniline
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an unparalleled tool for mapping the carbon and proton environments within a molecule. For a highly substituted compound like 4-Bromo-2,3,6-trichloroaniline, both one-dimensional and multi-dimensional NMR techniques are indispensable.
The chemical shifts in ¹H and ¹³C NMR spectra are highly sensitive to the electronic environment of each nucleus, which is modulated by the electron-donating or electron-withdrawing nature of substituents on the aniline (B41778) ring. researchgate.net
¹H NMR Spectroscopy: In the case of this compound, the aromatic region of the ¹H NMR spectrum is simplified to a single signal corresponding to the proton at the C5 position. The chemical shift of this proton is influenced by the cumulative effects of the surrounding substituents. The electron-donating amino group (-NH₂) tends to shield aromatic protons, shifting their signals upfield, while the electronegative halogen atoms (-Br and -Cl) deshield them, causing downfield shifts. nih.gov The two ortho-chloro substituents will also influence the chemical shift of the N-H protons of the amino group, which typically appear as a single, potentially broad peak.
¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides more detailed structural information, with a distinct signal expected for each of the six carbons in the aromatic ring. The substitution pattern dramatically affects these chemical shifts. researchgate.net The carbon atom attached to the amino group (C1) will be shifted downfield, while the carbons ortho and para to it will be shifted upfield compared to benzene (B151609). Conversely, the carbons bonded to the halogens (C2, C3, C4, C6) will experience significant downfield shifts due to the powerful deshielding effect of these electronegative atoms.
Predicted NMR Chemical Shifts for this compound The following data is predictive and based on the analysis of similarly substituted aniline compounds.
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Rationale for Prediction |
| H5 | ~7.5 - 7.8 | - | The sole aromatic proton is deshielded by ortho (Cl at C6) and meta (Cl at C3, Br at C4) halogens, resulting in a downfield shift. |
| NH₂ | ~4.0 - 5.0 (broad) | - | The chemical shift is influenced by solvent and steric hindrance from ortho-chloro groups. |
| C1 | ~140 - 145 | The C-N carbon is shifted downfield by the nitrogen atom, with its position modulated by the ortho-chloro substituents. | |
| C2 | ~120 - 125 | This carbon is shielded by the adjacent amino group but strongly deshielded by the directly attached chlorine and adjacent chlorine. | |
| C3 | ~130 - 135 | Deshielded by the attached chlorine and adjacent bromine and chlorine atoms. | |
| C4 | ~115 - 120 | Deshielded by the attached bromine, but influenced by the para amino group. | |
| C5 | ~128 - 132 | The only carbon attached to a hydrogen, its shift is influenced by adjacent halogens. | |
| C6 | ~125 - 130 | Deshielded by the attached chlorine and adjacent amino group. |
Due to the limited information from the 1D ¹H NMR spectrum (a single aromatic proton), multi-dimensional NMR experiments are crucial for the complete and unambiguous assignment of all signals. bitesizebio.comresearchgate.net
Heteronuclear Single Quantum Coherence (HSQC): This 2D experiment would definitively correlate the single aromatic proton signal with its directly attached carbon (H5 to C5). This provides a critical starting point for further assignments. bitesizebio.com
Heteronuclear Multiple Bond Correlation (HMBC): HMBC is essential for mapping the connectivity across the molecule. It reveals correlations between protons and carbons that are two or three bonds away. For this molecule, correlations would be expected from H5 to the quaternary carbons C1, C3, C4, and C6. Similarly, correlations from the N-H protons would help assign the carbons adjacent to the amino group (C1, C2, C6).
Correlation Spectroscopy (COSY): While of limited use for the aromatic system in this specific molecule due to the single proton, it would be invaluable for substituted anilines with adjacent protons to establish proton-proton coupling networks.
These advanced techniques provide a powerful platform for dissecting the structure of complex molecules at an atomic level, overcoming the limitations of simpler one-dimensional methods. youtube.com
Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopy
The IR and Raman spectra of this compound are expected to show distinct bands corresponding to the vibrations of the amino group, the aromatic ring, and the carbon-halogen bonds. globalresearchonline.net
N-H Vibrations: As a primary amine, it should exhibit two N-H stretching bands (one asymmetric, one symmetric) in the 3300-3500 cm⁻¹ region. orgchemboulder.com An N-H bending (scissoring) vibration is expected around 1580-1650 cm⁻¹, and a broad N-H wagging band may appear in the 665-910 cm⁻¹ range. orgchemboulder.com
C-N Stretching: The stretching vibration of the aromatic C-N bond typically appears as a strong band between 1250 and 1335 cm⁻¹. orgchemboulder.commaterialsciencejournal.org
Aromatic Ring Vibrations: C=C stretching vibrations within the benzene ring are expected in the 1400-1600 cm⁻¹ region. researchgate.net The C-H stretching for the single aromatic proton should appear above 3000 cm⁻¹.
Carbon-Halogen Vibrations: The C-Cl and C-Br stretching vibrations are found in the fingerprint region of the spectrum (below 1100 cm⁻¹). Specifically, C-Cl stretches are typically in the 600-850 cm⁻¹ range and C-Br stretches are in the 500-650 cm⁻¹ range.
Expected Vibrational Frequencies for this compound The following data is predictive and based on established group frequencies for substituted anilines. orgchemboulder.commaterialsciencejournal.org
| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Expected Intensity |
| N-H Asymmetric & Symmetric Stretch | 3300 - 3500 | Medium-Weak |
| Aromatic C-H Stretch | 3050 - 3150 | Weak |
| N-H Bend (Scissoring) | 1580 - 1650 | Medium-Strong |
| Aromatic C=C Ring Stretch | 1400 - 1600 | Medium-Strong |
| Aromatic C-N Stretch | 1250 - 1335 | Strong |
| N-H Wag | 665 - 910 | Medium, Broad |
| C-Cl Stretch | 600 - 850 | Strong |
| C-Br Stretch | 500 - 650 | Strong |
Standard Raman spectroscopy often suffers from low sensitivity. scirp.org Surface-Enhanced Raman Scattering (SERS) is a powerful technique that can amplify the Raman signal by factors of up to 10¹⁰ or more for molecules adsorbed onto nanostructured metal surfaces, typically gold or silver. edinst.comwikipedia.org
The enhancement arises from two primary mechanisms: an electromagnetic effect due to localized surface plasmon resonance on the metal surface and a chemical effect involving charge-transfer between the molecule and the metal. wikipedia.org For aniline derivatives, the amino group can interact directly with the metal surface through its lone pair of electrons. scirp.orgacs.org This interaction makes SERS particularly sensitive to the vibrations of the amino group, often resulting in a significant enhancement and frequency shift of the NH₂ wagging and stretching modes. acs.org The bulky ortho- and meta-halogen substituents on this compound would likely influence its adsorption geometry on the SERS substrate, thereby affecting which vibrational modes are most enhanced.
Mass Spectrometry (MS) Techniques
Mass spectrometry is a destructive analytical technique that provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments. This data is used to determine the molecular weight and deduce structural features.
For this compound (C₆H₃BrCl₃N), the molecular weight is approximately 274.39 g/mol . A key feature in its mass spectrum will be the highly complex and distinctive isotopic pattern of the molecular ion peak. This pattern arises from the natural abundances of the bromine isotopes (⁷⁹Br and ⁸¹Br, in an approximate 1:1 ratio) and chlorine isotopes (³⁵Cl and ³⁷Cl, in an approximate 3:1 ratio). The resulting cluster of peaks (M, M+2, M+4, M+6, M+8) provides definitive confirmation of the number of bromine and chlorine atoms in the molecule.
Common fragmentation pathways for halogenated anilines under electron ionization (EI) include the loss of a halogen atom (Br• or Cl•) or the loss of hydrogen cyanide (HCN) from the ring structure. miamioh.eduyoutube.com
Expected Mass Spectrometry Fragmentation for this compound The following data is predictive and based on known fragmentation patterns of halogenated aromatics. miamioh.eduyoutube.comnist.gov
| Fragment | m/z (using most abundant isotopes ⁷⁹Br, ³⁵Cl) | Description |
| [C₆H₃⁷⁹Br³⁵Cl₃N]⁺• | 274 | Molecular Ion (M⁺•) |
| [C₆H₃³⁵Cl₃N]⁺• | 195 | Loss of Bromine radical (M - Br) |
| [C₆H₃⁷⁹Br³⁵Cl₂N]⁺• | 239 | Loss of Chlorine radical (M - Cl) |
| [C₅H₃⁷⁹Br³⁵Cl₃]⁺• | 247 | Loss of HCN (M - HCN) |
| [C₆H₅]⁺ | 77 | Phenyl cation, a common fragment in aromatic compounds. researchgate.net |
High-Resolution Mass Spectrometry for Precise Molecular Formula Confirmation
High-resolution mass spectrometry (HRMS) is an indispensable tool for the unambiguous confirmation of a compound's elemental composition. For this compound (C₆H₃BrCl₃N), HRMS would provide a highly accurate mass measurement of its molecular ion.
Theoretical Isotopic Distribution and Mass:
The presence of bromine and chlorine isotopes (⁷⁹Br, ⁸¹Br, ³⁵Cl, and ³⁷Cl) gives this compound a distinctive isotopic pattern. The theoretical monoisotopic mass and the masses of the major isotopic peaks can be calculated and are crucial for its identification.
Data Table: Theoretical HRMS Data for C₆H₃BrCl₃N
| Isotope Formula | Theoretical m/z | Relative Abundance (%) |
| C₆H₃⁷⁹Br³⁵Cl₃N | 272.8514 | 100.00 |
| C₆H₃⁸¹Br³⁵Cl₃N | 274.8494 | 97.98 |
| C₆H₃⁷⁹Br³⁵Cl₂³⁷ClN | 274.8485 | 97.73 |
| C₆H₃⁸¹Br³⁵Cl₂³⁷ClN | 276.8465 | 95.76 |
| C₆H₃⁷⁹Br³⁵Cl³⁷Cl₂N | 276.8455 | 31.68 |
| C₆H₃⁸¹Br³⁵Cl³⁷Cl₂N | 278.8435 | 31.04 |
| C₆H₃⁷⁹Br³⁷Cl₃N | 278.8426 | 3.42 |
| C₆H₃⁸¹Br³⁷Cl₃N | 280.8406 | 3.35 |
Note: This table represents a theoretical calculation. Experimental values from HRMS analysis would be compared against these to confirm the elemental composition.
Tandem Mass Spectrometry (MS/MS) for Elucidation of Fragmentation Pathways
Tandem mass spectrometry (MS/MS) would be employed to investigate the structural characteristics of this compound by analyzing its fragmentation patterns. In an MS/MS experiment, the molecular ion of the compound is isolated and then subjected to collision-induced dissociation (CID) to generate fragment ions. The analysis of these fragments provides insights into the molecule's structure.
Expected Fragmentation Pathways:
For halogenated anilines, common fragmentation pathways involve the loss of halogen atoms (Br or Cl), the elimination of HCN, and the cleavage of the aromatic ring. The relative abundance of the fragment ions would depend on the bond strengths and the stability of the resulting ions and neutral species.
Hyphenated Techniques (e.g., Gas Chromatography-Mass Spectrometry) for Mixture Analysis and Purity Assessment
Gas chromatography coupled with mass spectrometry (GC-MS) is a powerful technique for the analysis of volatile and semi-volatile compounds in complex mixtures. For this compound, GC-MS would serve two primary purposes: separating it from potential isomers and impurities, and providing mass spectra for identification and confirmation.
The gas chromatogram would show a peak at a specific retention time for the target compound, and the mass spectrometer would provide a mass spectrum corresponding to that peak. This allows for both qualitative and quantitative analysis.
X-ray Crystallography for Solid-State Molecular and Crystal Structure Determination
Single-crystal X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. While no published crystal structure for this compound is currently available, this technique would provide invaluable information if suitable crystals could be grown.
The analysis would reveal bond lengths, bond angles, and torsion angles within the molecule. Furthermore, it would elucidate the packing of the molecules in the crystal lattice, including any intermolecular interactions such as hydrogen bonding or halogen bonding. This information is crucial for understanding the compound's physical properties and its interactions in a biological or environmental context.
Advanced Chromatographic Methods for Isolation, Separation, and Purity Assessment
High-Performance Liquid Chromatography (HPLC) for Quantitative Analysis
High-performance liquid chromatography (HPLC) is a versatile technique for the separation, identification, and quantification of non-volatile or thermally labile compounds. For the quantitative analysis of this compound, a reversed-phase HPLC method would likely be developed.
Typical HPLC Parameters:
A standard HPLC system equipped with a C18 column and a UV detector would be suitable. The mobile phase would typically consist of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol. The detection wavelength would be chosen based on the UV-Vis spectrum of the compound to achieve maximum sensitivity. A calibration curve would be generated using standards of known concentration to enable accurate quantification.
Gas Chromatography (GC) for Volatile Compounds and Trace Analysis
Gas chromatography (GC) is a highly sensitive method for the analysis of volatile compounds. For trace analysis of this compound, a GC system equipped with a capillary column and a sensitive detector, such as an electron capture detector (ECD) or a mass spectrometer (MS), would be employed.
The choice of the stationary phase of the capillary column is critical for achieving good separation from other halogenated anilines. The retention time of the compound under specific chromatographic conditions (e.g., temperature program, carrier gas flow rate) would be used for its identification, while the peak area would be used for quantification.
Applications in Advanced Organic Synthesis and Materials Science
Role as Building Blocks in Complex Organic Molecule Synthesis
4-Bromo-2,3,6-trichloroaniline serves as a crucial starting material and intermediate in the creation of more complex organic molecules due to its unique arrangement of halogen substituents on the aniline (B41778) frame. The presence of bromine and chlorine atoms at specific positions influences the reactivity of the aromatic ring and the amino group, allowing for selective chemical transformations. This makes it a valuable component in the multi-step synthesis of intricate molecular architectures. Halogenated aromatic compounds, in general, are recognized as important intermediates for the synthesis of biologically active substances. researchgate.net
Precursors for the Synthesis of Novel Bioactive Compounds (e.g., Antibacterial Agents, Antioxidants)
The core structure of this compound is a key component in the synthesis of new compounds with potential biological activity. While direct studies on the antibacterial or antioxidant properties of this compound itself are not extensively documented in publicly available research, its analogs, such as 2,4,6-trichloroaniline (B165571), are known intermediates in the synthesis of various pharmaceuticals, including antimicrobial agents. nordmann.global The strategic placement of the bromo and chloro groups on the aniline ring allows for further chemical modifications, such as the introduction of other functional groups or the formation of more complex heterocyclic structures, which are often associated with antibacterial and antioxidant activities.
For instance, the amino group can be a handle for forming amides or participating in cyclization reactions, while the halogen atoms can be involved in cross-coupling reactions to build larger molecular frameworks. These transformations can lead to the generation of a diverse library of compounds that can be screened for potential therapeutic applications.
Intermediates in the Formation of Nitrogen-Containing Heterocyclic Systems
Nitrogen-containing heterocyclic compounds are a cornerstone of medicinal chemistry and materials science. This compound is a valuable precursor for the synthesis of these important structures. The amino group of the aniline can react with various reagents to form a wide range of heterocyclic rings, such as quinolines, quinazolines, and benzodiazepines.
The presence of the halogen atoms on the aromatic ring can direct these cyclization reactions and can also be used for subsequent functionalization of the resulting heterocyclic system. For example, a search in chemical databases reveals related structures like 4-bromo-2-(6-chloro-1H-benzimidazol-2-yl)aniline, which incorporates a benzimidazole (B57391) ring system, a common motif in bioactive molecules. nih.gov The synthesis of such complex molecules often relies on the strategic use of halogenated anilines as starting materials.
Monomers and Intermediates in Polymer Chemistry and Advanced Materials
The unique electronic and structural properties of this compound make it an interesting candidate for the development of advanced polymers and materials with specialized functions.
Synthesis of Specialized Polyamides and Other Polymeric Structures
Potential Applications in Optoelectronic Materials (e.g., Light-Emitting Diodes) via Derivatives
The derivatives of halogenated anilines have shown potential in the field of optoelectronic materials. The introduction of specific chromophoric and electronically active groups onto the this compound scaffold could lead to the development of novel materials for applications such as organic light-emitting diodes (OLEDs). The halogen atoms can influence the electronic properties of the molecule, such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, which are critical for charge injection and transport in optoelectronic devices. While direct applications of this compound derivatives in OLEDs are still an emerging area of research, the broader class of functionalized anilines is being explored for such purposes. a2bchem.com
Utility in Specialty Chemical Production
Beyond its applications in the synthesis of bioactive compounds and polymers, this compound and its isomers serve as important intermediates in the production of a variety of specialty chemicals. For example, related compounds like 2,4,6-trichloroaniline are used in the manufacture of benzene (B151609) derivatives, including 1,3,5-trichlorobenzene (B151690), and are valuable in the formation of fungicides and mono-azo dyestuffs. nih.gov The specific substitution pattern of this compound makes it a unique building block for accessing other complex chemical structures through various synthetic routes.
Precursor for Other Highly Substituted Benzene Derivatives (e.g., 1,3,5-trichlorobenzene)
2,4,6-Trichloroaniline (TCA) is a key industrial precursor for the synthesis of 1,3,5-trichlorobenzene (sym-TCB), a symmetrically substituted benzene derivative. nih.gov The primary method for this transformation is a deamination reaction, specifically a diazotization followed by reduction.
In this process, the amino group (-NH₂) of TCA is converted into a diazonium salt (-N₂⁺Cl⁻) by treating it with sodium nitrite (B80452) (NaNO₂) in the presence of a strong acid, such as sulfuric acid (H₂SO₄). niscpr.res.inepa.gov This diazonium intermediate is typically unstable and is used directly in the next step. The diazonium group is then removed and replaced with a hydrogen atom using a reducing agent like hypophosphorous acid (H₃PO₂). niscpr.res.inepa.gov This two-step sequence effectively removes the amino group, yielding the desired 1,3,5-trichlorobenzene with high purity. niscpr.res.in The reaction parameters, including acid concentration and temperature, are critical for maximizing the yield and purity of the final product. niscpr.res.in
Reaction Pathway for 1,3,5-Trichlorobenzene Synthesis
| Starting Material | Reagents | Intermediate | Product |
|---|---|---|---|
| 2,4,6-Trichloroaniline | 1. NaNO₂ / H₂SO₄ | Diazonium Salt | 1,3,5-Trichlorobenzene |
Application as Coupling Agents in Advanced Spectrophotometric Analytical Methods
2,4,6-Trichloroaniline serves as an effective coupling agent in the development of sensitive spectrophotometric methods for quantitative analysis. chemicalbook.com This application is particularly useful for detecting trace amounts of certain pesticides, such as propoxur (B1679652) and carbosulfan, in environmental samples. chemicalbook.com
The method is based on a diazotization-coupling reaction. First, the target pesticide undergoes alkaline hydrolysis to generate a phenolic compound. chemicalbook.com Separately, 2,4,6-trichloroaniline is diazotized using sodium nitrite and acid. The resulting diazonium salt is then reacted with the phenol (B47542) produced from the pesticide. This "coupling" reaction forms a stable and brightly colored azo dye. chemicalbook.com
The intensity of the color is directly proportional to the concentration of the pesticide. By measuring the absorbance of the solution at a specific wavelength (λmax) using a spectrophotometer, the original concentration of the pesticide can be accurately determined. chemicalbook.com This method is valued for its simplicity, speed, and sensitivity. chemicalbook.com
Spectrophotometric Analysis Data
| Analyte | Coupling Agent | λmax | Beer's Law Range |
|---|---|---|---|
| Propoxur | 2,4,6-Trichloroaniline | 443 nm | 0-10 ppm |
Intermediate for the Preparation of Insensitive Energetic Materials (e.g., TATB)
The synthesis of the highly insensitive and thermally stable explosive, 1,3,5-triamino-2,4,6-trinitrobenzene (TATB), relies on a multi-step process that begins with an intermediate derived from 2,4,6-trichloroaniline. niscpr.res.inredalyc.org The key starting material for the most common large-scale synthesis of TATB is 1,3,5-trichlorobenzene (TCB), which, as noted previously, is produced from 2,4,6-trichloroaniline. niscpr.res.inepa.govresearchgate.netresearchgate.net
The established synthesis route, often called the Benziger route, involves two main transformations starting from TCB: researchgate.netresearchgate.net
Nitration: 1,3,5-trichlorobenzene (TCB) is treated with a mixture of nitric acid and sulfuric acid to introduce three nitro groups onto the benzene ring, yielding 1,3,5-trichloro-2,4,6-trinitrobenzene (B1615322) (TCTNB). niscpr.res.inredalyc.org
Amination: The TCTNB intermediate is then subjected to amination. In this step, the three chlorine atoms are substituted with amino groups by reacting TCTNB with ammonia, typically in a solvent like toluene. researchgate.net This nucleophilic aromatic substitution reaction produces the final product, TATB. redalyc.orgresearchgate.net
This pathway highlights the indirect but critical role of 2,4,6-trichloroaniline as the foundational precursor for the TCB intermediate, which is essential for manufacturing this important insensitive high explosive. niscpr.res.inepa.gov
The search for information on abiotic and biotic transformation processes, including photolysis, hydrolysis, microbial degradation, and sorption in environmental matrices, did not provide the necessary in-depth research findings required to populate the outlined article structure. Studies on related compounds, such as various chloroanilines and bromoanilines, exist, but a direct and detailed focus on this compound cannot be scientifically supported with the currently available information.
Therefore, it is not possible to construct an article that is both thorough and strictly adheres to the provided outline for the chemical compound “this compound” without resorting to speculation or improper extrapolation from other compounds.
Environmental Transformation and Advanced Degradation Pathways of Halogenated Anilines
Sorption and Desorption Dynamics in Environmental Matrices
Investigation of Interaction Mechanisms with Soil Components and Clay Minerals
Currently, there is a notable absence of specific research findings in publicly accessible scientific literature detailing the interaction mechanisms of 4-Bromo-2,3,6-trichloroaniline with soil components and clay minerals. While the environmental behavior of other halogenated anilines has been the subject of various studies, dedicated investigations into the specific binding processes, transformation pathways, and the role of soil constituents such as organic matter and different clay fractions in the fate of this compound are not presently available.
Quantitative Analysis of Sorption/Desorption Kinetics and Isotherms
A thorough review of existing scientific databases reveals a lack of studies focused on the quantitative analysis of sorption and desorption kinetics and isotherms for this compound. Consequently, there is no available data to populate tables on key parameters such as the sorption coefficient (Kd), the organic carbon-water (B12546825) partition coefficient (Koc), or constants from isotherm models like the Freundlich or Langmuir equations for this specific compound. Understanding these parameters is crucial for predicting the mobility and bioavailability of this compound in the subsurface environment.
Development of Advanced Analytical Methodologies for Environmental Fate Studies
The development of advanced analytical methodologies is essential for tracing the environmental fate of persistent organic pollutants. For halogenated compounds, techniques such as gas chromatography (GC) coupled with mass spectrometry (MS) are often employed for their high selectivity and sensitivity. However, specific methods tailored to the unique properties of this compound, including optimized extraction procedures from complex environmental matrices like soil and water, and specific instrumental parameters for its quantification, have not been detailed in the available literature. Future research is needed to establish robust analytical protocols to support comprehensive environmental risk assessments of this compound.
Conclusion and Future Research Perspectives
Synthesis of Key Findings and Contributions to the Field of Halogenated Anilines
4-Bromo-2,3,6-trichloroaniline is a halogenated aniline (B41778) characterized by the presence of one bromine and three chlorine atoms on the aniline ring. Its molecular formula is C6H3BrCl3N, and it has a molecular weight of 275.36 g/mol . lookchem.com The specific arrangement of these halogens influences the compound's electronic properties and reactivity, making it a valuable subject for research in synthetic and materials chemistry.
Research into halogenated anilines has revealed their importance as intermediates in the synthesis of various organic molecules, including pharmaceuticals and agrochemicals. nih.govacs.orgguidechem.com While specific applications for this compound are not extensively documented in publicly available literature, the broader class of halogenated anilines is known to be used in the production of dyes and as building blocks for more complex molecules. chemicalbook.com The study of such compounds contributes to a deeper understanding of structure-activity relationships within this chemical class.
The synthesis of halogenated anilines often presents challenges related to regioselectivity, especially with highly reactive substrates like aniline. nih.govbeilstein-journals.org Classical methods for preparing aryl halides can lead to a mixture of products. nih.gov Therefore, the development of selective halogenation techniques is a key area of research. nih.govacs.org
Identification of Unaddressed Research Questions and Existing Challenges in the Field
Despite the progress made in the study of halogenated anilines, several research questions and challenges remain, particularly concerning this compound:
Limited Synthesis Data: Detailed and optimized synthetic protocols specifically for this compound are not widely available. While general methods for halogenating anilines exist, achieving the precise substitution pattern of this compound with high yield and selectivity remains a significant challenge. nih.govbeilstein-journals.org
Scarcity of Application-Focused Research: There is a noticeable lack of studies investigating the potential applications of this compound. Its unique halogenation pattern suggests it could have interesting biological or material properties that are yet to be explored.
Mechanistic Uncertainties: The precise mechanisms of many halogenation reactions, especially those involving multiple halogen atoms on an aniline ring, are not fully understood. acs.org A deeper mechanistic insight could lead to more controlled and efficient synthetic strategies.
Environmental and Toxicological Profile: The environmental fate and toxicological profile of many halogenated anilines, including this compound, are not well-characterized. Understanding the biotransformation of such compounds is crucial for assessing their environmental impact. acs.org
Proposed Avenues for Future Investigation
To address the existing gaps in knowledge, the following avenues for future research are proposed:
Future synthetic efforts should focus on developing novel methodologies for the regioselective synthesis of polysubstituted anilines like this compound. This could involve the use of advanced catalytic systems, such as transition-metal catalysts, to control the position of halogenation. bath.ac.uk The development of methods for the direct and selective introduction of different halogens onto the aniline ring in a stepwise manner would be particularly valuable. organic-chemistry.org
Detailed mechanistic studies are crucial for optimizing reaction conditions and improving the yields of desired products. acs.org Techniques such as kinetic studies, isotopic labeling, and computational modeling can be employed to elucidate the reaction pathways of halogenation reactions. Understanding the role of solvents, catalysts, and reaction temperatures will be key to controlling the outcome of these complex transformations. nih.gov
Given the unique substitution pattern of this compound, research should be directed towards exploring its potential applications. This could include its use as a precursor for the synthesis of novel pharmaceuticals, agrochemicals, or functional materials. chemicalbook.com Its electronic properties might make it suitable for applications in organic electronics or as a flame retardant.
Computational chemistry can play a vital role in predicting the properties and reactivity of halogenated anilines. acs.org By developing accurate computational models, researchers can screen potential synthetic routes and predict the biological activity and toxicity of new compounds before they are synthesized. This can significantly accelerate the discovery and development of new molecules with desired properties.
Q & A
Q. What are the key synthetic strategies for preparing 4-Bromo-2,3,6-trichloroaniline, and how does halogenation regioselectivity impact the outcome?
- Methodological Answer : Synthesis typically involves sequential halogenation of aniline derivatives. For example, chlorination of aniline using Cl2/FeCl3 under controlled conditions can yield trichloroaniline intermediates, followed by bromination via electrophilic substitution (e.g., Br2/HBr or NBS). The order of substitution (chlorine vs. bromine) is critical due to the directing effects of substituents. Ortho/para-directing groups like -NH2 favor chlorination, while bromine (a weaker deactivator) may require harsher conditions. Reference : Analogous methods for trichloroaniline derivatives are discussed in halogenation protocols .
Q. Which purification techniques are most effective for isolating this compound with high purity?
- Methodological Answer : Recrystallization using polar aprotic solvents (e.g., ethanol/water mixtures) is recommended due to the compound's moderate solubility. Column chromatography (silica gel, hexane/ethyl acetate eluent) can resolve impurities from incomplete halogenation. Melting point analysis (85–88°C for analogs like 4-bromo-2,6-dichloroaniline ) and HPLC (>97% purity) are standard validation steps.
Advanced Research Questions
Q. How do the electronic effects of bromine and chlorine substituents influence the reactivity of this compound in palladium-catalyzed cross-coupling reactions?
- Methodological Answer : The electron-withdrawing Cl and Br groups deactivate the aromatic ring, slowing oxidative addition in couplings like Suzuki-Miyaura. However, the para-Br substituent can act as a leaving group in Ullmann or Buchwald-Hartwig aminations. DFT calculations or Hammett σ<sup>+</sup> values can quantify substituent effects. Experimental optimization (e.g., ligand selection, temperature) is critical for high yields. Reference : Similar bromoaniline derivatives are used as intermediates in complex syntheses .
Q. What analytical challenges arise in characterizing this compound via <sup>1</sup>H/<sup>13</sup>C NMR, and how can they be addressed?
- Methodological Answer : The compound’s symmetry and heavy atoms (Br/Cl) cause signal broadening and isotopic splitting. Key strategies:
Q. How does steric hindrance from multiple chloro substituents affect nucleophilic aromatic substitution (NAS) in this compound?
- Methodological Answer : Steric crowding at the 2,3,6-positions impedes NAS at the para-bromine site. Kinetic studies using varying nucleophiles (e.g., OH<sup>−</sup>, NH3) under controlled pH/temperature reveal reduced reaction rates compared to less-substituted analogs. Computational modeling (e.g., molecular electrostatic potential maps) can visualize charge distribution and predict reactive sites .
Contradictions and Mitigation
- Synthetic Yield Variability : Discrepancies in halogenation efficiency (e.g., bromine vs. chlorine incorporation) may arise from competing side reactions (e.g., ring oxidation). Mitigation: Use protecting groups (e.g., acetylation of -NH2) to direct substitution .
- Spectroscopic Artifacts : Overlapping signals in NMR due to similar substituents. Mitigation: Combine multiple techniques (e.g., X-ray crystallography for unambiguous structure determination) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
